molecular formula C7H4BrClF3N B15331632 6-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine

6-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B15331632
M. Wt: 274.46 g/mol
InChI Key: OYNFDWZCYZDGFK-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-chloro-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom, forming 2-chloro-3-(trifluoromethyl)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

6-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylpyridine
  • 2-Chloro-3-(trifluoromethyl)pyridine
  • 6-Bromo-2-methylpyridine

Comparison

6-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and physical properties compared to similar compounds. For instance, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromomethyl group provides a reactive site for further functionalization .

Properties

Molecular Formula

C7H4BrClF3N

Molecular Weight

274.46 g/mol

IUPAC Name

6-(bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrClF3N/c8-3-4-1-2-5(6(9)13-4)7(10,11)12/h1-2H,3H2

InChI Key

OYNFDWZCYZDGFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CBr)Cl)C(F)(F)F

Origin of Product

United States

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